Onitisin 2'-O-glucoside: A Comprehensive Technical Overview
Onitisin 2'-O-glucoside: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside with the CAS number 62043-53-2 and molecular formula C21H30O9, is a natural product isolated from the fern Onychium japonicum.[1][2][3][4][5] This technical guide provides a detailed overview of its biological source, physicochemical properties, and a generalized experimental protocol for its isolation. While specific biological activities and signaling pathways of Onitisin 2'-O-glucoside are not yet extensively documented in publicly available literature, this document lays the foundational knowledge for further research and drug development endeavors.
Biological Source and Physicochemical Properties
Onitisin 2'-O-glucoside is naturally found in the herbs of Onychium japonicum (Thunb.) Kunze, a fern belonging to the Pteridaceae family.[6] Phytochemical analyses of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and various glycosides.[7][8][9]
Chemical Structure and Properties
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Chemical Name: (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
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Molecular Weight: 426.46 g/mol
Table 1: Physicochemical Data of Onitisin 2'-O-glucoside
| Property | Value | Source |
| CAS Number | 62043-53-2 | [1][2][3][4][5] |
| Molecular Formula | C21H30O9 | [1][2][3][4][5] |
| Molecular Weight | 426.46 g/mol | |
| Appearance | Powder | [2] |
| Purity | ≥98% (as commercially available) | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [3] |
It is important to distinguish Onitisin 2'-O-glucoside (CAS 62043-53-2, C21H30O9) from a similar compound, Onitin 2'-O-glucoside (CAS 76947-60-9, C21H30O8).[10][11] The latter has a different molecular formula, indicating a structural difference.
Experimental Protocols: Isolation of Sesquiterpenoid Glycosides from Onychium japonicum
Plant Material Collection and Preparation
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Collection: The whole plant or aerial parts (fronds) of Onychium japonicum are collected.
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Drying: The plant material is air-dried in the shade to a constant weight.
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Pulverization: The dried plant material is ground into a coarse powder.
Extraction
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature or under reflux.
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Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
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Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
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Column Chromatography: The n-butanol fraction (or the fraction showing the highest concentration of the target compound by preliminary analysis like TLC) is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20.
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Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is commonly used.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
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Further Purification: The pooled fractions containing the compound of interest are further purified by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
Structure Elucidation
The structure of the isolated pure compound is determined using spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.
Biological Activity and Signaling Pathways (Hypothetical)
Currently, there is a lack of specific studies on the biological activities and signaling pathways of Onitisin 2'-O-glucoside. However, based on the known activities of other sesquiterpenoids isolated from the Pteridaceae family and other plant sources, some potential areas for future investigation can be proposed. Sesquiterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Should Onitisin 2'-O-glucoside be found to possess anti-inflammatory properties, a potential mechanism could involve the modulation of key inflammatory signaling pathways. A hypothetical signaling pathway is depicted below for illustrative purposes.
Caption: Hypothetical anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and characterization of Onitisin 2'-O-glucoside from Onychium japonicum.
Caption: Generalized workflow for isolation.
Conclusion and Future Directions
Onitisin 2'-O-glucoside is a natural product with a confirmed biological source in Onychium japonicum. While its physicochemical properties are documented, detailed experimental protocols for its isolation and comprehensive studies on its biological activities are currently lacking in the public domain. The methodologies and workflows presented in this guide provide a solid foundation for researchers to undertake the isolation and further investigation of this compound. Future research should focus on developing a standardized isolation protocol to obtain quantifiable yields, followed by extensive in vitro and in vivo studies to elucidate its pharmacological properties and potential mechanisms of action. Such studies will be crucial in determining the therapeutic potential of Onitisin 2'-O-glucoside for drug development.
References
- 1. Onitisin 2'-O-glucoside - Immunomart [immunomart.com]
- 2. Onitisin 2'-O-glucoside, CasNo.62043-53-2 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Onitisin 2'-O-glucoside | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Onitisin 2'-O-glucoside | C21H30O9 | CID 91884808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemfaces.com [chemfaces.com]
- 6. Onychium japonicum - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Onitin 2'-O-glucoside | C21H30O8 | CID 91895473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Onitin 2'-O-glucoside | 76947-60-9 [chemicalbook.com]
